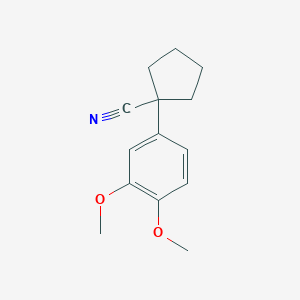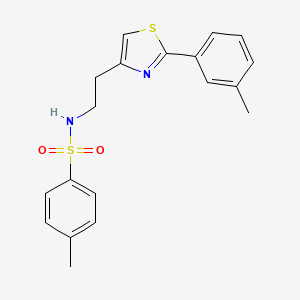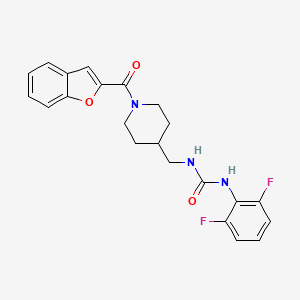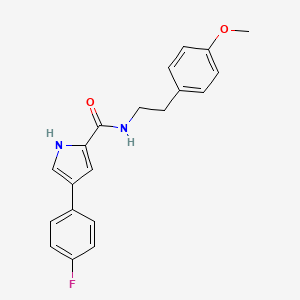
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C23H17Cl2N3S2 and a molecular weight of 470.43 . This product is intended for research use only and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with various functional groups including chlorobenzyl sulfanyl, chlorophenyl sulfanyl, and pyridinyl .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 578.6±50.0 °C at 760 mmHg . The melting point and other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis of 4-thiopyrimidine derivatives, including compounds similar to the one , has been detailed, focusing on their structural characteristics and the variations in substituents at different positions of the pyrimidine ring. The study of these compounds involves comprehensive spectroscopic analysis (1H NMR, 13C NMR, IR, mass spectrometry) and X-ray diffraction to elucidate their molecular structures. These derivatives exhibit significant diversity in their hydrogen-bond interactions and molecular conformations due to differences in substituents, demonstrating the compound's versatility in forming structurally varied derivatives (Stolarczyk et al., 2018).
Cytotoxic Activity
The cytotoxic effects of similar thiopyrimidine derivatives have been evaluated against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC), HeLa, K562, and CFPAC. These studies highlight the potential of such compounds in cancer research, with variations in cytotoxicity observed based on different molecular substitutions. This indicates a direction for developing chemotherapeutic agents by modifying the thiopyrimidine scaffold (Stolarczyk et al., 2018).
Molecular Docking and Spectroscopic Analysis
Research involving spectroscopic investigation and molecular docking studies of thiopyrimidine derivatives has suggested their inhibitory activity against specific proteins, indicating potential as anti-diabetic compounds. These findings are based on detailed vibrational spectral analysis and computational methods, illustrating the compound's relevance in designing drugs with targeted biological activities (Alzoman et al., 2015).
Material Science Applications
The structural modification of thiopyrimidine compounds has been explored for material science applications, such as the development of transparent polyimides with high refractive indices. This research underscores the potential of thiopyrimidine derivatives in creating materials with desirable optical properties, beneficial for advanced technological applications (Tapaswi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3S2/c24-17-6-4-16(5-7-17)14-29-15-19-13-22(30-20-10-8-18(25)9-11-20)28-23(27-19)21-3-1-2-12-26-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOVVZQTNBKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)



![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)


![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)
![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)
